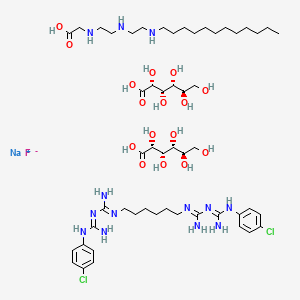
Tubilicid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubilicid, also known as this compound, is a useful research compound. Its molecular formula is C52H93Cl2FN13NaO16 and its molecular weight is 1269.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Efficacy in Dentistry
Cavity Disinfection
One of the primary applications of Tubulicid is as a cavity disinfectant. A randomized clinical trial compared the antimicrobial efficacy of Tubulicid Red with Chlor X gel (2% chlorhexidine) in treating primary teeth with carious lesions. The study involved 60 primary molars divided into two groups, where each group received one of the disinfectants.
- Results :
- The Tubulicid Red group showed a significant reduction in bacterial count from an average of 82,000 CFU/mL to 14,400 CFU/mL post-treatment.
- The Chlor X group reduced from 86,966.7 CFU/mL to 14,266.7 CFU/mL.
- Statistical analysis indicated no significant difference between the two groups (p > 0.05), suggesting that Tubulicid Red can be a viable alternative to chlorhexidine for cavity disinfection in primary teeth .
Comparison with Other Disinfectants
In another study focusing on smear layer removal during endodontic procedures, Tubulicid plus was found to be more effective than Biopure, which consists of doxycycline and citric acid. This highlights Tubulicid's potential not only as a disinfectant but also in enhancing the effectiveness of dental treatments by improving cleaning protocols .
Case Studies and Clinical Trials
Study on Antimicrobial Efficacy
A clinical trial conducted at GSL Dental College assessed the efficacy of Tubulicid Red against Streptococcus mutans in primary teeth. The study concluded that Tubulicid Red significantly reduced bacterial counts, thus supporting its use as an effective cavity disinfectant prior to restoration procedures .
Statistical Analysis Overview
| Group | Baseline Mean (CFU/mL) | Post-Treatment Mean (CFU/mL) | p-value |
|---|---|---|---|
| Tubulicid Red | 82,000 | 14,400 | <0.001 |
| Chlor X | 86,966.7 | 14,266.7 | <0.001 |
This table illustrates the significant reduction in bacterial counts for both groups post-treatment, reinforcing the efficacy of Tubulicid Red .
Propiedades
Número CAS |
77257-39-7 |
|---|---|
Fórmula molecular |
C52H93Cl2FN13NaO16 |
Peso molecular |
1269.3 g/mol |
Nombre IUPAC |
sodium;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;fluoride |
InChI |
InChI=1S/C22H30Cl2N10.C18H39N3O2.2C6H12O7.FH.Na/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);19-21H,2-17H2,1H3,(H,22,23);2*2-5,7-11H,1H2,(H,12,13);1H;/q;;;;;+1/p-1/t;;2*2-,3-,4+,5-;;/m..11../s1 |
Clave InChI |
SVFZQPUFITXELU-IWEYRZOISA-M |
SMILES |
CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[F-].[Na+] |
SMILES isomérico |
CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O.[F-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCNCCNCCNCC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[F-].[Na+] |
Sinónimos |
Tubilicid Tubilicid blue label Tubilicid red label |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















